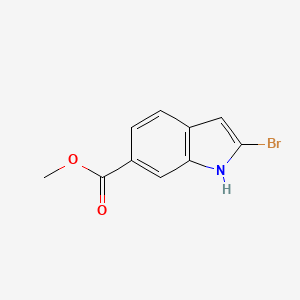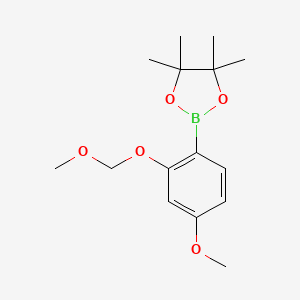![molecular formula C10H18Cl2N2O2 B6338649 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride CAS No. 1211474-35-9](/img/structure/B6338649.png)
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride, also known as 2,2'-[(1,4-phenylene)bis(oxy)]diethanamine dihydrochloride, is a white, crystalline powder that is used in a variety of scientific research applications. It is a versatile compound that can be used for both organic synthesis and for biochemical and physiological research. In
Aplicaciones Científicas De Investigación
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is widely used in scientific research. It is a versatile compound that can be used for organic synthesis, as well as for biochemical and physiological research. It has been used in the synthesis of various organic and inorganic compounds, such as amides, esters, and nitriles. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental toxins.
Mecanismo De Acción
The mechanism of action of 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming complexes. It is also known to act as a reducing agent, reducing the oxidation state of metal ions. In addition, it is known to interact with proteins, forming complexes that can inhibit or activate certain biochemical pathways.
Biochemical and Physiological Effects
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride has been shown to have various biochemical and physiological effects, depending on the concentration used. At low concentrations, it has been shown to increase the activity of certain enzymes, as well as to increase the solubility of certain compounds. At higher concentrations, it has been shown to inhibit the activity of certain enzymes, as well as to decrease the solubility of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is a versatile compound that can be used in a variety of laboratory experiments. One of its main advantages is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that it is not soluble in water, so it must be used in organic solvents for laboratory experiments.
Direcciones Futuras
The potential future directions for research involving 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride are numerous. One potential area of research is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in drug development, as well as its potential to be used as a chelating agent or reducing agent. Finally, further research could be done to explore its potential applications in environmental remediation, as well as its potential to be used as a catalyst in organic synthesis.
Métodos De Síntesis
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-dihydroxybis(ethylamine) with chloroacetyl chloride, forming 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[(1,4-phenylene)bis(oxy)]diethylchloroacetamidate. This intermediate can then be hydrolyzed with sodium hydroxide to yield 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[(1,4-phenylene)bis(oxy)]diethanamine dihydrochloride.
Propiedades
IUPAC Name |
2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFZRXJNGZZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)




![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)



